

Application Note: Analytical Quantification of 4-(2-Iodophenoxy)piperidine

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Compound of Interest

Compound Name: 4-(2-Iodophenoxy)piperidine

CAS No.: 1220175-12-1

Cat. No.: B1525680

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Chemical Context & Analytical Challenges

4-(2-Iodophenoxy)piperidine (CAS: 1220175-12-1) is a highly versatile building block frequently utilized in medicinal chemistry and radioligand synthesis[1]. Structurally, it consists of a lipophilic, highly polarizable iodophenoxy moiety linked to a basic piperidine ring.

From an analytical perspective, this molecule presents a dual challenge:

- **High Lipophilicity:** The heavy iodine atom significantly increases the molecule's retention factor (k') on standard reversed-phase (RP) stationary phases.
- **High Basicity:** The secondary amine of the piperidine ring possesses a pKa of approximately 10–11. At neutral or acidic pH, this amine is fully protonated. On traditional silica-based columns, this positively charged nitrogen undergoes strong secondary electrostatic interactions with negatively charged, unendcapped surface silanols (pKa ~4.5). This phenomenon leads to 2[2].

Causality in Method Development (Expertise & Experience)

Overcoming Secondary Silanol Interactions

To achieve accurate quantification, the analytical method must neutralize the electrostatic attraction between the analyte and the stationary phase. We employ two distinct strategies depending on the detection modality:

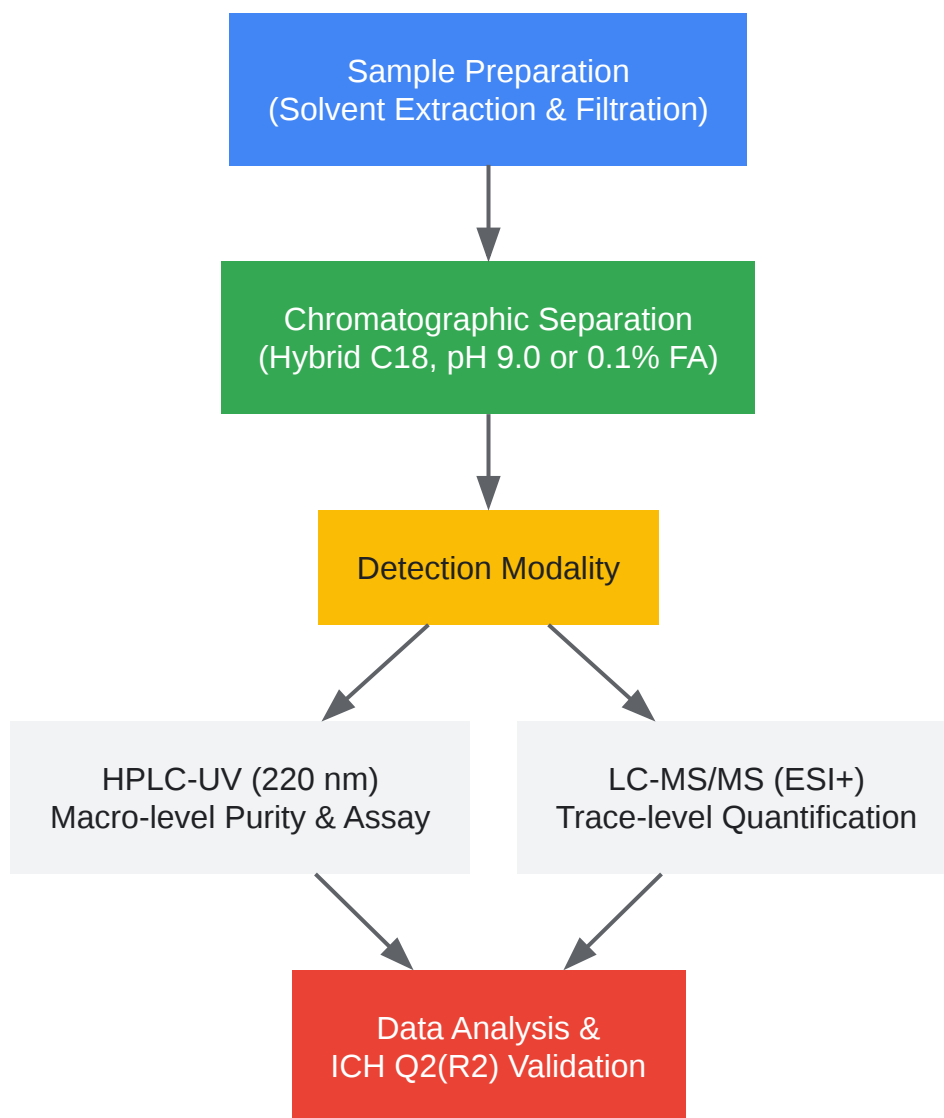
- For HPLC-UV (Macro-level Purity): We utilize a high-pH mobile phase (10 mM Ammonium Bicarbonate, pH 9.0). At this pH, the ionization of the piperidine amine is significantly suppressed, rendering the molecule neutral. This eliminates cationic interactions with the silica surface, yielding sharp, symmetrical peaks. Because traditional "Type A" silica dissolves above pH 8.0, a sterically protected, ethylene-bridged hybrid (EBH) silica column is mandatory[3].
- For LC-MS/MS (Trace-level Quantification): Mass spectrometry in positive electrospray ionization (ESI+) mode requires the analyte to be protonated. Therefore, we use a low-pH mobile phase (0.1% Formic Acid, pH ~2.7). To prevent the resulting[4], we employ a highly end-capped, core-shell "Type B" silica column. This physically blocks the analyte from reaching the acidic silanol sites while maintaining maximum ionization efficiency in the MS source.

Mass Spectrometry Fragmentation Logic

In LC-MS/MS, **4-(2-Iodophenoxy)piperidine** (Exact Mass: 303.01 g/mol) readily accepts a proton to form the $[M+H]^+$ precursor ion at m/z 304.1. Upon Collision-Induced Dissociation (CID) using argon gas, the weakest bond—the ether C-O linkage—cleaves.

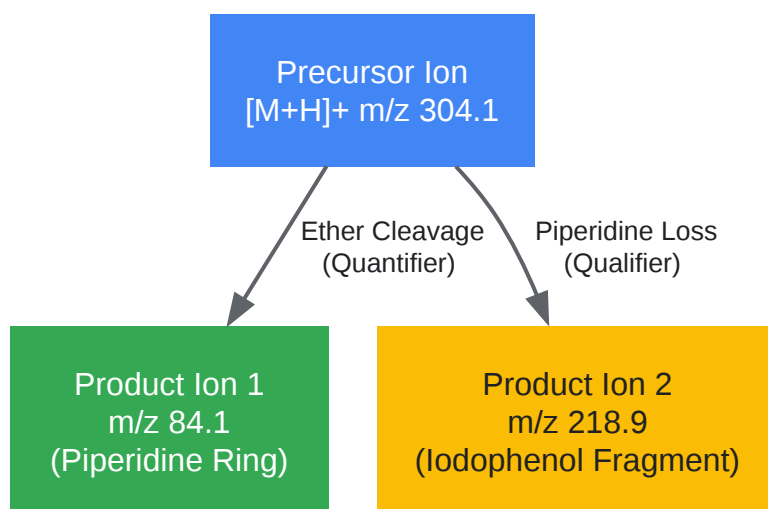
- Quantifier Ion (m/z 84.1): Charge retention on the piperidine nitrogen forms a highly stable cyclic iminium ion. Its high abundance makes it ideal for primary quantification.
- Qualifier Ion (m/z 218.9): Charge retention on the iodophenol fragment. The distinct mass defect of the iodine atom provides exceptional specificity, confirming peak identity without interference from matrix components.

Analytical Workflows & Visualizations



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Caption: Analytical workflow for the robust quantification of **4-(2-Iodophenoxy)piperidine**.



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Caption: ESI+ MS/MS fragmentation pathway of **4-(2-iodophenoxy)piperidine**.

Step-by-Step Experimental Protocols

Sample Preparation (Self-Validating Dilution)

Causality: To prevent solvent-effect peak distortion (fronting/splitting), the sample diluent must be equal to or weaker than the initial mobile phase conditions.

- Accurately weigh 10.0 mg of **4-(2-iodophenoxy)piperidine** standard into a 10 mL volumetric flask.
- Dissolve completely in 5.0 mL of LC-MS grade Methanol (sonicate for 5 minutes to ensure the lipophilic iodine core is fully solvated).
- Make up to volume with LC-MS grade Water (Final diluent: 50:50 MeOH:H₂O).
- Filter through a 0.22 μm PTFE syringe filter (PTFE is chosen to prevent non-specific binding of the basic amine).
- Serially dilute to the target working concentration (e.g., 10 μg/mL for UV; 10 ng/mL for MS).

Method A: HPLC-UV Protocol (Purity & Assay)

System Suitability Test (SST): Before running samples, inject the standard 5 times. The system is validated only if the Tailing Factor (Tf) is < 1.5 and peak area %RSD is < 2.0%.

- Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 μm) – Hybrid silica.
- Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (Adjusted to pH 9.0 with Ammonium Hydroxide).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Column Temperature: 40°C (reduces mobile phase viscosity and improves mass transfer).
- Detection: UV at 220 nm (Optimal for the $\pi \rightarrow \pi^*$ transition of the iodophenoxy ring).

Time (min)	% Mobile Phase A	% Mobile Phase B	Curve
0.0	80	20	Initial
8.0	20	80	Linear
10.0	20	80	Hold
10.1	80	20	Linear
15.0	80	20	Re-equilibration

Method B: LC-MS/MS Protocol (Trace Quantification)

System Suitability Test (SST): Signal-to-Noise (S/N) ratio of the 1 ng/mL standard must be ≥ 10:1 for the quantifier ion.

- Column: Phenomenex Kinetex C18 (50 mm × 2.1 mm, 1.7 μm) – Core-shell, highly end-capped.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

- Flow Rate: 0.4 mL/min.
- Source Conditions: ESI Positive, Capillary Voltage 3.5 kV, Desolvation Temp 450°C.

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Dwell Time (ms)	Collision Energy (eV)	Purpose
4-(2-Iodophenoxy) piperidine	304.1	84.1	50	25	Quantifier
4-(2-Iodophenoxy) piperidine	304.1	218.9	50	18	Qualifier

System Suitability & ICH Q2(R2) Validation

To ensure absolute trustworthiness, the analytical procedures must be validated according to the [5\[5\]](#). The table below summarizes the expected self-validating parameters for the LC-MS/MS method:

Validation Parameter	Acceptance Criteria (ICH Q2(R2))	Expected Performance for LC-MS/MS
Linearity & Range	$R^2 \geq 0.995$	$R^2 > 0.999$ (0.5 to 500 ng/mL)
Limit of Detection (LOD)	$S/N \geq 3:1$	0.1 ng/mL
Limit of Quantitation (LOQ)	$S/N \geq 10:1$, Precision $\leq 20\%$	0.5 ng/mL
Precision (Repeatability)	$\%RSD \leq 2.0\%$ (n=6)	$\%RSD \leq 1.5\%$ at 10 ng/mL
Accuracy (Recovery)	90.0% – 110.0% recovery	98.5% – 102.1% across 3 levels
Specificity	No interfering peaks at RT	Blank matrix shows $< 5\%$ of LOQ area

References

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